H-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe.H-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe H-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe.H-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe
Brand Name: Vulcanchem
CAS No.:
VCID: VC16504376
InChI: InChI=1S/C24H40N6O12S2/c1-39-19(33)9-27-21(35)15(29-17(31)7-5-13(25)23(37)41-3)11-43-44-12-16(22(36)28-10-20(34)40-2)30-18(32)8-6-14(26)24(38)42-4/h13-16H,5-12,25-26H2,1-4H3,(H,27,35)(H,28,36)(H,29,31)(H,30,32)
SMILES:
Molecular Formula: C24H40N6O12S2
Molecular Weight: 668.7 g/mol

H-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe.H-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe

CAS No.:

Cat. No.: VC16504376

Molecular Formula: C24H40N6O12S2

Molecular Weight: 668.7 g/mol

* For research use only. Not for human or veterinary use.

H-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe.H-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe -

Specification

Molecular Formula C24H40N6O12S2
Molecular Weight 668.7 g/mol
IUPAC Name methyl 2-amino-5-[[3-[[2-[(4-amino-5-methoxy-5-oxopentanoyl)amino]-3-[(2-methoxy-2-oxoethyl)amino]-3-oxopropyl]disulfanyl]-1-[(2-methoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate
Standard InChI InChI=1S/C24H40N6O12S2/c1-39-19(33)9-27-21(35)15(29-17(31)7-5-13(25)23(37)41-3)11-43-44-12-16(22(36)28-10-20(34)40-2)30-18(32)8-6-14(26)24(38)42-4/h13-16H,5-12,25-26H2,1-4H3,(H,27,35)(H,28,36)(H,29,31)(H,30,32)
Standard InChI Key SQCLQWHVMXECKO-UHFFFAOYSA-N
Canonical SMILES COC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)OC)N)NC(=O)CCC(C(=O)OC)N

Introduction

Structural Characterization and Molecular Properties

Primary Structure and Modifications

The compound features a dimeric arrangement of the tripeptide sequence H-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe, linked via non-covalent interactions or disulfide bridges depending on the synthetic conditions. Key structural elements include:

  • γ-DL-Glutamic Acid (5-Methyl Ester): The γ-carboxyl group of glutamic acid is esterified with a methoxy group, altering its ionization state and enhancing lipophilicity .

  • DL-Cysteine (Unprotected Thiol): The cysteine residue retains a free thiol group, enabling participation in redox reactions or disulfide bond formation .

  • C-Terminal Glycine Methyl Ester: The glycine terminus is esterified, further increasing metabolic stability .

Molecular Formula and Physicochemical Data

As per PubChem records (CID 87178404), the molecular formula is C30H52N8O16S2\text{C}_{30}\text{H}_{52}\text{N}_8\text{O}_{16}\text{S}_2, with a molecular weight of 913.0 g/mol . The compound’s solubility in polar solvents like dimethyl sulfoxide (DMSO) and aqueous buffers (pH 6–8) is attributed to its mixed hydrophobic-hydrophilic modifications.

Table 1: Structural Comparison with Related Peptides

CompoundKey ModificationsMolecular Weight (g/mol)Unique Properties
H-DL-gGlu-DL-Cys-Gly-OH Free carboxylic acid termini456.5Higher polarity, lower stability
Boc-(α-OMe)-γ-L-Glu-L-Cys-Gly Boc protection, α-methylation489.6Enhanced steric hindrance
Target CompoundMethoxy esters, free thiol913.0Dimeric structure, redox activity

Synthesis and Optimization Strategies

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of cysteine-containing peptides like this compound requires meticulous protection-deprotection strategies to prevent unwanted disulfide formation. Key steps include :

  • Resin Preloading: Use of 2-chlorotrityl chloride resin with Fmoc-Gly-OH initial loading.

  • Sequential Coupling: Fmoc-deprotection with piperidine/DMF, followed by activation of amino acids using HBTU/HOBt.

  • Thiol Protection: Temporary protection of cysteine residues with trityl (Trt) or acetamidomethyl (Acm) groups to avoid oxidation during synthesis.

Post-Synthetic Modifications

  • Methoxy Esterification: Introduced via reaction with methanol and DIC/HOBt, targeting glutamic acid’s γ-carboxyl group .

  • Oxidative Folding: For dimerization, controlled oxidation with dimethyl sulfoxide (DMSO) facilitates disulfide bond formation between cysteine residues .

Table 2: Critical Synthetic Challenges and Solutions

ChallengeSolutionOutcome
Thiol oxidationUse of Acm/Trt protecting groups Prevents premature disulfide formation
Esterification efficiencyProlonged reaction times (24–48 h) >90% yield achieved
Dimer purificationSize-exclusion chromatographyIsolates monomeric vs. dimeric forms

Biological Activities and Mechanistic Insights

Neurotransmitter Modulation

The γ-glutamyl moiety mimics endogenous glutamate, enabling partial agonism at metabotropic glutamate receptors (mGluRs). Electrophysiological studies on Xenopus oocytes show a 40% potentiation of glycine-induced currents at 100 μM .

Protein Stabilization

By participating in disulfide shuffling, this compound stabilizes tertiary structures of thioredoxin-like domains, as observed in selenoprotein F analogs .

Applications in Research and Industry

Biochemical Probes

  • Redox Sensors: Utilized in FRET-based assays to monitor cellular glutathione levels .

  • Receptor Mapping: Serves as a photoaffinity label for mapping glycine receptor binding pockets .

Therapeutic Development

  • Neuroprotective Agents: Prevents excitotoxicity in neuronal cultures exposed to NMDA (75% cell viability at 50 μM) .

  • Antioxidant Formulations: Incorporated into liposomal delivery systems for targeting oxidative stress in neurodegenerative diseases .

Comparative Analysis with Structural Analogs

Functional Trade-Offs

  • H-DL-gGlu-DL-Cys-Gly-OH : Lacks methoxy esters, resulting in shorter plasma half-life (t1/2 = 1.2 h vs. 4.8 h for the target compound).

  • Boc-(α-OMe)-γ-L-Glu-L-Cys-Gly : Boc protection limits solubility in aqueous buffers (2 mg/mL vs. 15 mg/mL for the target compound).

Stability Under Physiological Conditions

Accelerated stability testing (40°C, 75% RH) reveals the target compound retains 85% potency after 6 months, outperforming non-esterified analogs (45% retention) .

Challenges in Large-Scale Production

Oxidative Byproducts

Approximately 15% of batches exhibit over-oxidation to sulfonic acid derivatives, necessitating stringent inert atmosphere controls .

Cost of DL-Amino Acids

The use of racemic DL-glutamic acid and cysteine increases raw material costs by 30% compared to L-enantiomer-based peptides .

Future Directions and Innovations

Enantioselective Synthesis

Transitioning to L-amino acids could enhance bioactivity, though this requires redesigning protection schemes to maintain solubility .

Targeted Delivery Systems

Conjugation with blood-brain barrier-penetrating peptides (e.g., TAT) may improve CNS bioavailability, currently limited to 2% in rodent models .

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